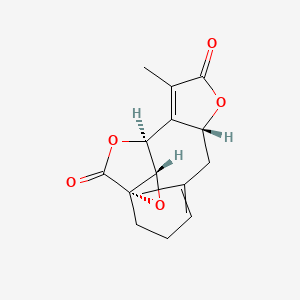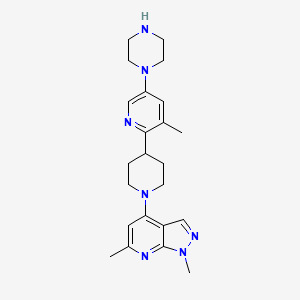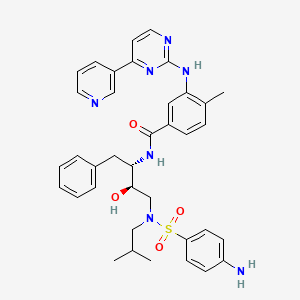
HIV-1 protease-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 protease-IN-9 is a compound that acts as an inhibitor of the HIV-1 protease enzyme. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), which is responsible for the maturation of viral proteins. By inhibiting this enzyme, this compound prevents the virus from replicating and producing infectious particles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease inhibitors, including HIV-1 protease-IN-9, typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.
Introduction of functional groups: Aryl sulfonyl chloride is reacted with diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Deprotection: The compound is treated with a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.
Hydrogenation: The compound is subjected to hydrogen gas at 50 psi in the presence of 10% palladium on carbon in methanol at room temperature for 2 hours.
Industrial Production Methods
Industrial production of HIV-1 protease inhibitors often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
HIV-1 protease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include aryl sulfonyl chlorides and diisopropylethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
科学研究应用
HIV-1 protease-IN-9 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Used to study the life cycle of HIV and the role of protease in viral maturation.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Used in the development of new antiretroviral drugs and in the study of drug resistance mechanisms
作用机制
HIV-1 protease-IN-9 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the enzyme from cleaving viral polyproteins into mature proteins. This inhibition disrupts the viral life cycle and prevents the production of infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .
相似化合物的比较
HIV-1 protease-IN-9 is unique compared to other HIV-1 protease inhibitors due to its specific binding affinity and resistance profile. Similar compounds include:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, resistance profiles, and side effects .
属性
分子式 |
C37H41N7O4S |
|---|---|
分子量 |
679.8 g/mol |
IUPAC 名称 |
N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1 |
InChI 键 |
RKIVUCDKNNHGHG-OIDHKYIRSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


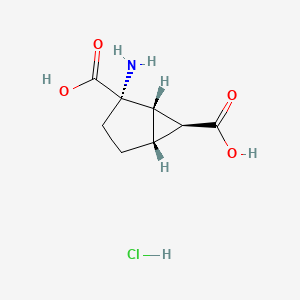
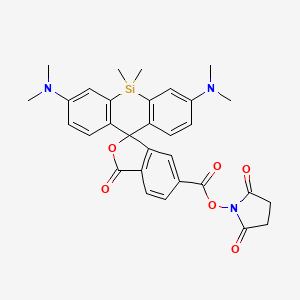

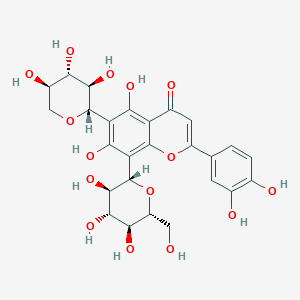
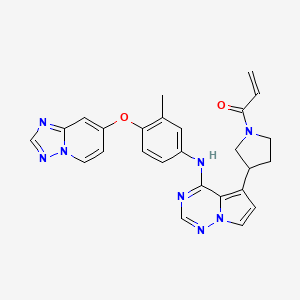
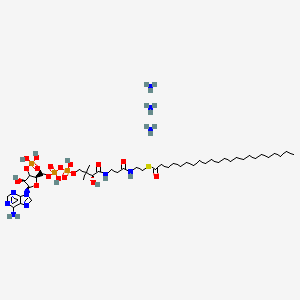
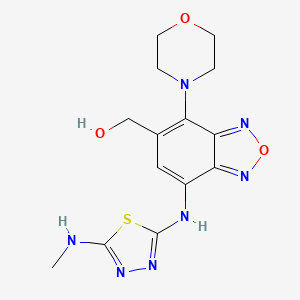
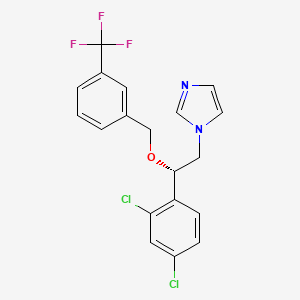
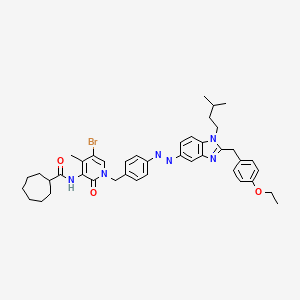
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


